3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane
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Overview
Description
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . . This compound is characterized by its unique tetraoxane ring structure, which consists of four oxygen atoms and two carbon atoms forming a six-membered ring.
Preparation Methods
The synthesis of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of diethyl ketone with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure the formation of the tetraoxane ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of alcohols or ethers.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tetraoxane rings and their stability under various conditions.
Biology: The compound is investigated for its potential use as an oxidizing agent in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its peroxide-like structure.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the tetraoxane ring to release reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the generation of free radicals that can damage cellular components .
Comparison with Similar Compounds
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,4,5-tetroxane: Lacks the ethyl groups, making it less bulky and potentially less reactive.
3,6-Diethyl-1,2,4,5-tetroxane: Lacks the methyl groups, which may affect its stability and reactivity.
1,2,4,5-Tetrazine, 3,6-dimethyl-: Contains nitrogen atoms in place of oxygen, leading to different chemical properties and reactivity.
Properties
CAS No. |
2780-59-8 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,6-diethyl-3,6-dimethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C8H16O4/c1-5-7(3)9-11-8(4,6-2)12-10-7/h5-6H2,1-4H3 |
InChI Key |
DYDYIBSLXXUTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(C)CC)C |
Origin of Product |
United States |
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